REACTION_CXSMILES
|
Br.[O:2]1[CH2:7][CH2:6][N:5]([C:8]([NH2:10])=[NH:9])[CH2:4][CH2:3]1.[Cl:11][C:12]([SH:15])(Cl)Cl.[OH-].[Na+]>ClCCl.O>[Cl:11][C:12]1[S:15][N:10]=[C:8]([N:5]2[CH2:6][CH2:7][O:2][CH2:3][CH2:4]2)[N:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Br.O1CCN(CC1)C(=N)N
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)S
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NS1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 54.6% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |